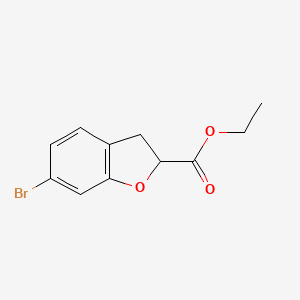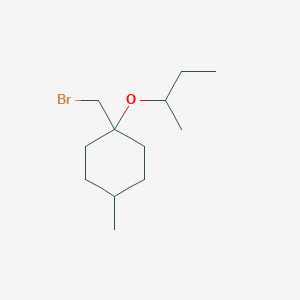
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a pyrrolidine sulfonyl group and a methyl ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the thiophene ring with pyrrolidine sulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.
Analyse Des Réactions Chimiques
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can also interact with various enzymes, affecting their activity .
Comparaison Avec Des Composés Similaires
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the pyrrolidine sulfonyl group, making it less versatile in biological applications.
Pyrrolidine-2-sulfonyl thiophene: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO4S2 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
methyl 5-pyrrolidin-1-ylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO4S2/c1-15-10(12)8-6-9(16-7-8)17(13,14)11-4-2-3-5-11/h6-7H,2-5H2,1H3 |
Clé InChI |
DLUWPWJOFZTRON-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)

![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)










![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
